Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13531275
InChI: InChI=1S/C10H11BF3O3.K/c1-8(15)16-6-7-17-10-4-2-9(3-5-10)11(12,13)14;/h2-5H,6-7H2,1H3;/q-1;+1
SMILES: [B-](C1=CC=C(C=C1)OCCOC(=O)C)(F)(F)F.[K+]
Molecular Formula: C10H11BF3KO3
Molecular Weight: 286.10 g/mol

Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide

CAS No.:

Cat. No.: VC13531275

Molecular Formula: C10H11BF3KO3

Molecular Weight: 286.10 g/mol

* For research use only. Not for human or veterinary use.

Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide -

Specification

Molecular Formula C10H11BF3KO3
Molecular Weight 286.10 g/mol
IUPAC Name potassium;[4-(2-acetyloxyethoxy)phenyl]-trifluoroboranuide
Standard InChI InChI=1S/C10H11BF3O3.K/c1-8(15)16-6-7-17-10-4-2-9(3-5-10)11(12,13)14;/h2-5H,6-7H2,1H3;/q-1;+1
Standard InChI Key ACCALCFONSPPGV-UHFFFAOYSA-N
SMILES [B-](C1=CC=C(C=C1)OCCOC(=O)C)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=C(C=C1)OCCOC(=O)C)(F)(F)F.[K+]

Introduction

Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide is a boron-based organometallic compound of growing interest in synthetic chemistry and pharmaceutical research. The compound's unique structure, which includes a trifluoroborate moiety, provides it with chemical stability and reactivity that are valuable for diverse applications, such as cross-coupling reactions and potential biological activities.

Synthesis and Applications

3.1 Synthesis
Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide can be synthesized via:

  • Boronic Acid Derivatives: Starting with a phenylboronic acid derivative, the trifluoroborate group is introduced using potassium fluoride and fluorinating agents.

  • Functionalization of Side Chains: The 2-(acetyloxy)ethoxy group is added through esterification or etherification reactions.

3.2 Applications
This compound is primarily used in:

  • Suzuki-Miyaura Cross-Coupling Reactions: The trifluoroborate group enables efficient coupling with aryl halides to form biaryl compounds.

  • Pharmaceutical Research: Its boron-containing structure is being explored for potential medicinal properties, including enzyme inhibition and anticancer activity.

Chemical Stability and Reactivity

4.1 Stability
The potassium trifluoroborate salt is highly stable under ambient conditions due to the ionic nature of the potassium-trifluoroborate bond.

4.2 Reactivity
The compound reacts readily in palladium-catalyzed cross-coupling reactions, making it a valuable reagent in organic synthesis.

Safety and Handling

As with many organometallic compounds:

  • Handle with care under inert conditions.

  • Store away from moisture to prevent hydrolysis of the trifluoroborate group.

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